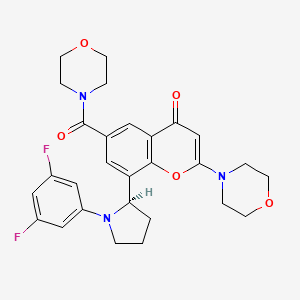

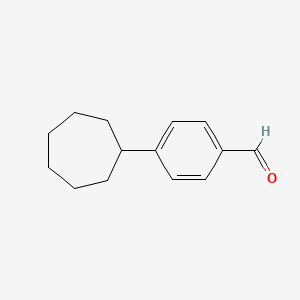

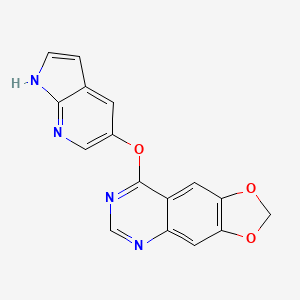

![molecular formula C11H11N B8403719 Tetrahydrocyclopenta[b]indole](/img/structure/B8403719.png)

Tetrahydrocyclopenta[b]indole

Vue d'ensemble

Description

Tetrahydrocyclopenta[b]indole: is a heterocyclic compound with the molecular formula C11H11N . . This compound features a fused ring system consisting of a cyclopentane ring and an indole moiety, making it a significant structure in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reduction Method: One common method for synthesizing tetrahydrocyclopent(b)indole involves the reduction of indole derivatives.

Functionalization Method: Another approach involves the functionalization of indoles at specific positions using thionium species-mediated reactions.

Industrial Production Methods: While specific industrial production methods for tetrahydrocyclopent(b)indole are not widely documented, the general principles of organic synthesis and reduction reactions are typically scaled up for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions:

Functionalization: It can also undergo functionalization at the 2α-position using thionium species.

Common Reagents and Conditions:

Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

Functionalization: Thionium species.

Major Products:

- Various functionalized indoles from thionium species-mediated reactions .

Hexahydrocyclopent(b)indole: from reduction reactions.

Applications De Recherche Scientifique

Tetrahydrocyclopenta[b]indole has several applications in scientific research:

Mécanisme D'action

The mechanism of action of tetrahydrocyclopent(b)indole and its derivatives often involves interactions with specific molecular targets. For instance, indole derivatives are known to interact with microtubules, affecting their assembly and stability . This interaction can influence various cellular processes, including mitosis and cell division .

Comparaison Avec Des Composés Similaires

Indole: A simpler structure with a single indole ring.

Tetrahydrocarbazole: Another heterocyclic compound with a similar fused ring system.

Hexahydrocyclopent(b)indole: A reduced form of tetrahydrocyclopent(b)indole.

Uniqueness: Tetrahydrocyclopenta[b]indole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various functionalization reactions makes it a versatile compound in organic synthesis .

Propriétés

Formule moléculaire |

C11H11N |

|---|---|

Poids moléculaire |

157.21 g/mol |

Nom IUPAC |

1,2,3,3a-tetrahydrocyclopenta[b]indole |

InChI |

InChI=1S/C11H11N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,11H,3,5,7H2 |

Clé InChI |

IAZKTAKWBHQCGF-UHFFFAOYSA-N |

SMILES canonique |

C1CC2C(=C3C=CC=CC3=N2)C1 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

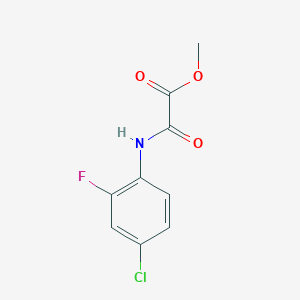

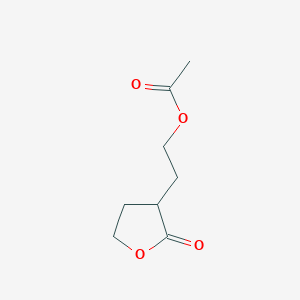

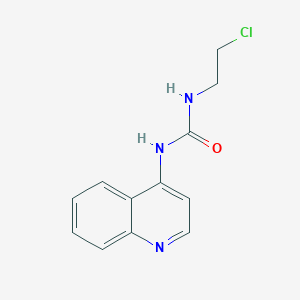

![ethyl (RS)-3-[(piperidine-3-carbonyl)-amino]-propionate hydrochloride](/img/structure/B8403717.png)

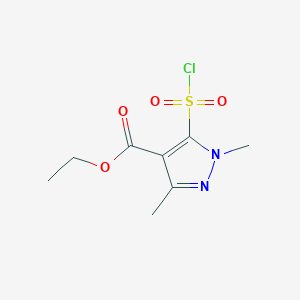

![1-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-one](/img/structure/B8403722.png)